1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine
Description
1-Methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a 4-methylcyclohexyl substituent at the 3-position of the pyrazole ring. The 4-methylcyclohexyl group imparts significant lipophilicity and steric bulk, distinguishing it from analogs with aromatic (e.g., phenyl, tolyl) or smaller aliphatic substituents (e.g., cyclopropyl, isopropyl) .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h7-9H,3-6,12H2,1-2H3 |
InChI Key |
HJVMAVDWYASOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The 3-position substituent critically influences physicochemical properties such as solubility, lipophilicity (logP), and molecular weight. Key comparisons include:
Key Observations :
- Bulky substituents like cyclohexyl may limit conformational flexibility, affecting binding to flat or shallow protein pockets.
Thrombin Inhibition ()
Pyrazol-5-amine derivatives with varied 3-position substituents exhibit thrombin inhibitory activity. The 4-methylcyclohexyl group’s steric bulk may hinder optimal binding in thrombin’s active site compared to planar aromatic groups (e.g., p-tolyl), which can engage in π-π stacking with hydrophobic residues.
Bromodomain and Extra-Terminal (BET) Inhibition ()
Compounds with trifluoromethyl or trifluoro-isopropyl groups (e.g., 30 in ) show potent BET inhibition due to strong hydrophobic and dipole interactions.
Antimicrobial Activity ()
Derivatives with cyclopropyl substituents (e.g., 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine) demonstrate moderate antimicrobial activity. The cyclohexyl analog’s larger size could improve interactions with bacterial membrane targets but may also increase cytotoxicity .
Biological Activity
1-Methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
The molecular formula of this compound is with a molecular weight of approximately 206.29 g/mol. Its structure features a methyl group and a 4-methylcyclohexyl group, which influence its solubility and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby reducing inflammation in various models. This activity positions it as a candidate for developing new therapeutic agents targeting inflammatory diseases.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, which can lead to therapeutic effects in various conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-Methyl-3-(4-methylcyclohexyl)-1H-pyrazole | 1343251-54-6 | Contains an additional methyl group on the pyrazole ring. |
| 4-Chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine | 1851001-77-8 | Contains a chlorine substituent that may enhance reactivity. |
| 1-(Cyclohexyl)-4-methylpyrazol-3-amine | 64749477 | Lacks the methyl group on the nitrogen, affecting polarity and solubility. |
This table highlights how the substitution pattern influences the biological activity and chemical properties of these compounds.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties in a mouse model of arthritis. Treatment with this compound resulted in decreased swelling and reduced levels of inflammatory markers in serum samples compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
